1,3-Diethyl 2-(2-azidoethyl)propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

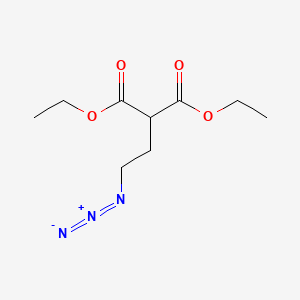

1,3-Diethyl 2-(2-azidoethyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to the malonate structure

Mecanismo De Acción

Target of Action

Diethyl 2-(2-azidoethyl)malonate is a derivative of diethyl malonate, which is a key compound in the malonic ester synthesis . The primary targets of this compound are the carbon atoms alpha to carbonyl groups in organic molecules . These carbon atoms are deprotonated by a strong base, forming a carbanion that can undergo nucleophilic substitution on an alkyl halide .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, the carbanion formed by deprotonation of the alpha carbon atoms can attack an alkyl halide, leading to the formation of an alkylated compound . This reaction is a key step in the synthesis of substituted acetic acids .

Biochemical Pathways

The malonic ester synthesis, in which diethyl 2-(2-azidoethyl)malonate plays a crucial role, affects the biochemical pathway leading to the production of substituted acetic acids . These acids are important intermediates in various biochemical reactions. The downstream effects include the synthesis of more complex organic compounds.

Pharmacokinetics

It’s known that diethyl malonate, the parent compound, is a liquid with a boiling point of 199°c . It’s insoluble in water, which may affect its absorption and distribution in the body . More research is needed to fully understand the ADME properties of this specific compound.

Result of Action

The alkylation of diethyl 2-(2-azidoethyl)malonate results in the formation of substituted acetic acids . These acids can serve as precursors for the synthesis of a variety of organic compounds, including barbiturates, artificial flavorings, and vitamins B1 and B6 .

Action Environment

The action of diethyl 2-(2-azidoethyl)malonate is influenced by several environmental factors. For instance, the reaction requires a strong base and an alkyl halide . The temperature and solvent used can also affect the reaction rate and yield . Furthermore, the compound’s stability and reactivity may be influenced by storage conditions, such as temperature and exposure to light or air.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Diethyl 2-(2-azidoethyl)malonate are not well-studied. Its parent compound, diethyl malonate, is known to be involved in various biochemical reactions. Diethyl malonate is a dicarboxylic acid ester and its methylene group (−CH2−) is neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property may influence the interactions of Diethyl 2-(2-azidoethyl)malonate with enzymes, proteins, and other biomolecules.

Cellular Effects

Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration

Molecular Mechanism

It is known that diethyl malonate can be converted into its enolate form using a strong base . The resulting carbanion can undergo nucleophilic substitution on an alkyl halide, leading to alkylation

Metabolic Pathways

Diethyl malonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the biosynthesis of fatty acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(2-azidoethyl)propanedioate can be synthesized through a multi-step process. One common method involves the iodization of diethyl malonate on the carbon atom between the ester groups in a slightly basic aqueous solution, followed by an iodine-azide exchange reaction . This leads to the formation of the desired geminal diazide compound.

Industrial Production Methods

Industrial production of diethyl 2-(2-azidoethyl)malonate typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Diethyl 2-(2-azidoethyl)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as tetrazoles, under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases.

Reduction Reactions: Hydrogen gas and catalysts like palladium on carbon are commonly used.

Cyclization Reactions: Reagents such as sodium azide and solvents like dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

Substitution Reactions: Various substituted malonates.

Reduction Reactions: Aminoethyl malonates.

Cyclization Reactions: Tetrazole derivatives.

Aplicaciones Científicas De Investigación

1,3-Diethyl 2-(2-azidoethyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nitrogen-rich compounds and heterocycles.

Biology: The compound is utilized in the study of biochemical pathways involving azido groups.

Comparación Con Compuestos Similares

Similar Compounds

Diethyl malonate: A simpler ester of malonic acid without the azido group.

Diethyl 2,2-diazidomalonate: A related compound with two azido groups attached to the malonate structure.

Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.

Uniqueness

1,3-Diethyl 2-(2-azidoethyl)propanedioate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming nitrogen-rich compounds. This makes it particularly valuable in the synthesis of heterocycles and energetic materials, setting it apart from other malonate derivatives.

Actividad Biológica

1,3-Diethyl 2-(2-azidoethyl)propanedioate (DEAM) is a compound characterized by the presence of an azide functional group, which imparts unique chemical reactivity and biological properties. This article explores the biological activities associated with DEAM, focusing on its applications in bioconjugation, imaging, and potential therapeutic uses.

Molecular Formula : C₉H₁₅N₃O₄

Molecular Weight : 213.24 g/mol

Structure : The compound features a diethyl malonate backbone with an azidoethyl substituent, which is significant for its reactivity in various chemical processes.

1. Bioconjugation and Imaging Applications

The azide group in DEAM enables its use in bioconjugation chemistry through click chemistry, a method that allows for the selective attachment of biomolecules to proteins or other substrates. This property is particularly useful for creating probes for biological imaging. By attaching fluorescent tags to the azide group, researchers can develop specific probes that label biomolecules within cells or tissues, facilitating studies on cellular processes and interactions.

2. Synthesis of Peptidomimetics

DEAM serves as a building block in the synthesis of peptidomimetics. These compounds mimic natural peptides and can be designed to enhance stability and bioavailability while retaining biological activity. The incorporation of DEAM into peptidomimetic structures allows for further modifications that can lead to novel therapeutic agents with improved efficacy against various diseases.

Case Study 1: Synthesis and Characterization

A study synthesized novel coumarin derivatives modified with azido groups similar to DEAM. These compounds were evaluated for their ability to form conjugates with fluorescent properties under click reaction conditions. The resulting triazoles exhibited high yields, demonstrating the effectiveness of using azide-containing compounds in synthetic biology applications .

Case Study 2: Multi-Agent Screening

In a directed evolution approach utilizing substrate analogues including malonate derivatives, similar compounds were subjected to multi-agent screening for enzymatic activity. This method highlighted the potential of using DEAM-like structures in enzyme evolution studies, suggesting that such compounds could enhance enzyme efficiency and substrate versatility .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Bioconjugation Techniques | DEAM enables selective conjugation via click chemistry | Useful for developing targeted drug delivery systems |

| Antimicrobial Potential | Related azido compounds show activity against resistant bacterial strains | Potential for developing new antibiotics |

| Peptidomimetic Synthesis | Incorporation into peptide mimetics enhances stability and bioactivity | Leads to novel therapeutic agents |

Propiedades

IUPAC Name |

diethyl 2-(2-azidoethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-8(13)7(5-6-11-12-10)9(14)16-4-2/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBJRGJRRURUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCN=[N+]=[N-])C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.